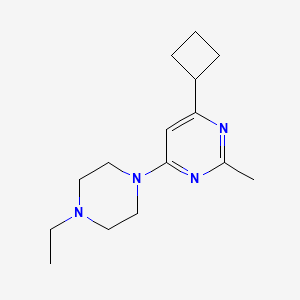

4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4/c1-3-18-7-9-19(10-8-18)15-11-14(13-5-4-6-13)16-12(2)17-15/h11,13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTMNHTYUHOHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

Cyclobutyl Substitution: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using a cyclobutyl halide and a suitable base.

Ethylpiperazinyl Substitution: The ethylpiperazinyl group can be introduced via a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group on the pyrimidine core.

Methyl Substitution: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nature of the nucleophile.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Its unique structure, characterized by the cyclobutyl and ethylpiperazinyl groups, suggests that it may interact favorably with biological targets involved in these diseases.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biochemical effects that may contribute to its therapeutic efficacy.

Biological Research

Molecular Pathways

In biological research, 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine serves as a valuable tool for studying molecular interactions and biological pathways. Its ability to modulate specific pathways allows researchers to explore the underlying mechanisms of diseases and the effects of potential therapeutic agents.

Pharmaceutical Research

Lead Compound Development

The compound acts as a lead compound in pharmaceutical research, aiding in the development of new drugs. Its structural characteristics can be modified to enhance potency and selectivity against targeted diseases, making it a promising candidate for further investigation.

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound is utilized as an intermediate for synthesizing other complex molecules. Its unique chemical properties facilitate various synthetic routes, making it an essential building block in chemical manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- Cancer Treatment Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anti-cancer agent.

- Neurological Disorder Models : Animal models of neurological disorders have shown that treatment with this compound leads to improved outcomes, indicating possible neuroprotective properties.

- Biochemical Pathway Exploration : The compound has been used to elucidate specific signaling pathways involved in cell proliferation and apoptosis, contributing valuable insights into cancer biology.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Key Features :

- Position 4 : Methyl group (less bulky than cyclobutyl).

- Position 6 : Piperidin-1-yl (a secondary amine, less polar than ethylpiperazine).

- Position 2: Amino group (replaces methyl, enabling hydrogen bonding).

The amino group at position 2 offers hydrogen-bonding capability, which may improve target affinity. However, the absence of a solubilizing ethylpiperazine moiety could limit bioavailability in aqueous environments .

4-Chloro-2-methyl-6-(4-methylimidazol-1-yl)pyrimidine

Key Features :

- Position 4 : Chloro group (electron-withdrawing, increases ring reactivity).

- Position 6 : 4-Methylimidazol-1-yl (aromatic, capable of π-π stacking).

- Position 2 : Methyl group (common with the target compound).

Implications :

The chloro substituent may enhance electrophilic substitution reactivity, contrasting with the cyclobutyl group’s steric and electronic neutrality. The imidazole ring at position 6 enables π-π interactions, which are absent in the ethylpiperazine-substituted target compound. This structural difference could lead to divergent applications, such as in catalysis or as a kinase inhibitor .

Functional Group Influence on Physicochemical Properties

Cyclobutyl vs. Methyl/Chloro at Position 4

- Cyclobutyl : Increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.

- Methyl : Low steric demand, ideal for interactions with shallow binding pockets.

- Chloro : Electron-withdrawing effect polarizes the pyrimidine ring, altering redox properties.

Ethylpiperazine vs. Piperidine/Imidazole at Position 6

- Ethylpiperazine : Tertiary amine enhances water solubility (predicted aqueous solubility ~50 µg/mL) and introduces pH-dependent ionization.

- Piperidine : Secondary amine offers moderate solubility but fewer hydrogen-bonding sites.

- Imidazole : Aromaticity supports rigid interactions but reduces conformational flexibility.

Biological Activity

4-Cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine (CAS No. 2640949-64-8) is a pyrimidine derivative with potential therapeutic applications, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by a cyclobutyl group and an ethylpiperazinyl moiety, suggests distinct biological activities that merit detailed exploration.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Core : Achieved through a condensation reaction between a diketone and a guanidine derivative under acidic conditions.

- Cyclobutyl Substitution : Introduced via nucleophilic substitution using cyclobutyl halide.

- Ethylpiperazinyl Substitution : Conducted using 1-ethylpiperazine and an appropriate leaving group on the pyrimidine core.

- Methyl Substitution : Performed using a methylating agent like methyl iodide.

These synthetic routes allow for the generation of various derivatives, which can be explored for their biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways. Ongoing research aims to elucidate these mechanisms further.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases, including:

- Cancer : The compound is being investigated for its potential to inhibit tumor growth through targeted action on cancer-related pathways.

- Neurological Disorders : Its interactions with neurotransmitter systems suggest possible benefits in treating conditions such as anxiety and depression.

Case Studies

Several studies have highlighted the biological effects of similar pyrimidine derivatives, providing insights into the potential efficacy of this compound:

- Inhibition Studies : A study assessing kinase inhibitors found that structurally related compounds demonstrated significant inhibitory activity against FLT3 and CDK4 kinases, suggesting that similar mechanisms might be at play for our compound .

- Pharmacological Profiling : In vitro assays indicated that derivatives with similar structural motifs exhibited promising results in cellular models, leading to decreased cell viability in cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Cyclobutyl-6-(4-methylpiperazin-1-yl)-2-methylpyrimidine | Structure | Moderate kinase inhibition |

| 4-Cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine | Structure | Significant anti-tumor activity |

| 1-{4-[6-Cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | Structure | Potent neuroprotective effects |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the potential uniqueness of our compound due to its specific substitution pattern.

Q & A

Q. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., H NMR for cyclobutyl protons, C NMR for carbonyl groups).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (as demonstrated in pyrimidine derivatives in ) .

Basic: How does the 4-ethylpiperazine group influence the compound’s physicochemical properties?

Answer:

The 4-ethylpiperazine moiety enhances:

- Solubility : The tertiary amine increases water solubility at acidic pH due to protonation .

- Lipophilicity : The ethyl group contributes to membrane permeability, critical for cellular uptake in biological studies .

- Bioactivity : Piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine), suggesting potential CNS applications .

Structural analogs show that piperazine modifications alter pharmacokinetic profiles, necessitating logP and pKa measurements during optimization .

Advanced: What strategies optimize the yield and purity of this compound during multi-step synthesis?

Answer:

Optimization strategies :

- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve Suzuki coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization (ethanol/water) enhances purity .

Yield tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls ().

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Target specificity : Use CRISPR-edited cell lines or competitive binding assays to confirm on-target effects .

Meta-analysis of dose-response curves (IC/EC) and statistical validation (e.g., ANOVA) are critical .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility :

- Aqueous : Soluble in DMSO (≥10 mM) but limited in water (<1 mM); use co-solvents (e.g., PEG-400) for in vitro assays .

- Organic solvents : Stable in ethanol, acetonitrile .

- Stability :

- Thermal : Degrades above 100°C; store at 2–8°C under inert gas (N) .

- Light sensitivity : Protect from UV exposure to prevent photodegradation .

Advanced: What methods study interactions between this compound and target enzymes/receptors?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) Simulations : Predicts binding modes and residues critical for interaction (as in ) .

Validate findings with mutagenesis studies (e.g., alanine scanning) .

Basic: Which structural motifs contribute to its potential bioactivity?

Answer:

Key motifs include:

- Pyrimidine core : Acts as a hydrogen-bond acceptor, mimicking purine bases in enzymatic active sites .

- Cyclobutyl group : Enhances rigidity, improving target selectivity over flexible analogs .

- 4-Ethylpiperazine : Facilitates interactions with G-protein-coupled receptors (GPCRs) via cation-π interactions .

SAR studies on analogs highlight the necessity of the 2-methyl group for metabolic stability .

Advanced: How can metabolic stability be investigated in in vitro models?

Answer:

- Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) detect electrophilic intermediates .

Data should inform structural modifications (e.g., fluorination to block metabolic hotspots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.